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Compound of Interest

Compound Name: 1-Cyclohexyloctan-1-ol

Cat. No.: B15297444 Get Quote

A comprehensive analysis of the spectroscopic characteristics of 1-Cyclohexyloctan-1-ol
isomers is essential for researchers in chemical synthesis and drug development for

unambiguous identification and differentiation. While specific experimental data for 1-
Cyclohexyloctan-1-ol is not readily available in public databases, this guide provides a

detailed comparison based on established principles of spectroscopy, supported by data from

analogous compounds. This guide will focus on the key spectroscopic techniques used for

structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Isomers of 1-Cyclohexyloctan-1-ol
1-Cyclohexyloctan-1-ol has several potential isomers, primarily positional isomers and

stereoisomers. Positional isomers differ in the location of the hydroxyl (-OH) group, which can

be on the first carbon of the octyl chain (a secondary alcohol), on other carbons of the octyl

chain (also secondary alcohols), or on the cyclohexyl ring (which could be secondary or tertiary

if we consider rearrangements during synthesis). For the scope of this guide, we will primarily

focus on the differentiation of 1-Cyclohexyloctan-1-ol (a secondary alcohol) from a

representative tertiary isomer, 1-cyclohexyl-2-methylheptan-2-ol, and a primary isomer, 1-

(hydroxymethyl)cyclooctane, to illustrate the key spectroscopic differences. Stereoisomers

(enantiomers and diastereomers) arise from chiral centers, and while their differentiation often

requires specialized techniques like chiral chromatography or polarimetry, NMR spectroscopy

in the presence of chiral shift reagents can also be used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for distinguishing between isomers. Both

¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy
In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration are key

parameters. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton)

is particularly diagnostic.

Chemical Shift: The chemical shift of the carbinol proton is influenced by the substitution of

the carbinol carbon. For secondary alcohols like 1-Cyclohexyloctan-1-ol, this proton

typically appears in the 3.4-4.5 ppm range.[1] For a tertiary alcohol, this proton does not

exist. The protons on the carbons adjacent to the tertiary carbinol carbon will show

characteristic shifts. The hydroxyl proton itself gives a signal that can vary in position

(typically 1-5 ppm) and is often broad, unless the sample is very dry.[2][3]

Splitting Pattern: The carbinol proton in a secondary alcohol will be split by the protons on

adjacent carbon atoms, following the n+1 rule. In 1-Cyclohexyloctan-1-ol, the carbinol

proton would be a multiplet due to coupling with protons on the adjacent cyclohexyl and octyl

carbons. The hydroxyl proton itself usually does not couple with adjacent protons due to

rapid exchange, resulting in a singlet.[1]

¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift: The chemical shift of the carbinol carbon is highly indicative of the alcohol

type. For secondary alcohols, this carbon resonates in the 50-80 ppm range.[4] For tertiary

alcohols, the carbinol carbon is more deshielded and appears further downfield.

Number of Signals: The number of unique carbon signals can indicate the symmetry of the

molecule. Isomers with higher symmetry will show fewer signals than less symmetric

isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for Isomers of Cyclohexyloctanol
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Isomer Type Key Protons
Predicted ¹H
Chemical Shift
(ppm)

Key Carbon
Predicted ¹³C
Chemical Shift
(ppm)

Secondary

Alcohol (1-

Cyclohexyloctan-

1-ol)

-CH(OH)- 3.4 - 4.5 -C(OH)- 50 - 80

Tertiary Alcohol

(1-cyclohexyl-2-

methylheptan-2-

ol)

No carbinol

proton
N/A -C(OH)- 70 - 90

Primary Alcohol

(1-

(hydroxymethyl)c

yclooctane)

-CH₂OH 3.3 - 4.0 -CH₂OH 60 - 70

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols,

the O-H and C-O stretching vibrations are most characteristic.

O-H Stretch: All alcohol isomers will exhibit a strong, broad absorption band in the region of

3200-3600 cm⁻¹ due to the O-H stretching vibration of hydrogen-bonded hydroxyl groups.[1]

[4] The broadness is a result of hydrogen bonding. In a very dilute solution in a non-polar

solvent, a sharp, weaker peak may be observed around 3600 cm⁻¹ for the free O-H stretch.

[4]

C-O Stretch: The position of the C-O stretching vibration is diagnostic of the alcohol type.[5]

Primary alcohols: 1000-1075 cm⁻¹[5]

Secondary alcohols: 1075-1150 cm⁻¹[5]

Tertiary alcohols: 1100-1210 cm⁻¹[5]
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Table 2: Predicted IR Absorption Frequencies for Isomers of Cyclohexyloctanol

Isomer Type O-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹)

Secondary Alcohol (1-

Cyclohexyloctan-1-ol)
3200-3600 (broad, strong) 1075-1150

Tertiary Alcohol (1-cyclohexyl-

2-methylheptan-2-ol)
3200-3600 (broad, strong) 1100-1210

Primary Alcohol (1-

(hydroxymethyl)cyclooctane)
3200-3600 (broad, strong) 1000-1075

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to determine its structure.

Molecular Ion Peak (M⁺): The molecular ion peak for primary and secondary alcohols is

often weak, while for tertiary alcohols, it can be undetectable.[6]

Fragmentation Patterns:

α-Cleavage: This is the cleavage of a C-C bond adjacent to the oxygen atom. The largest

alkyl group is preferentially lost. This fragmentation is very common and helps to

determine the substitution pattern around the carbinol carbon.[7][8]

Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for

alcohols, particularly for secondary and tertiary alcohols.[8][9]

Table 3: Predicted Mass Spectrometry Fragmentation for Isomers of Cyclohexyloctanol
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Isomer Type Molecular Ion (M⁺)
Key Fragmentation
Pathways

Secondary Alcohol (1-

Cyclohexyloctan-1-ol)
Weak

α-cleavage (loss of C₇H₁₅ or

C₆H₁₁), Dehydration (M-18)

Tertiary Alcohol (1-cyclohexyl-

2-methylheptan-2-ol)
Often absent

α-cleavage (loss of C₅H₁₁ or

C₆H₁₁), Dehydration (M-18)

Primary Alcohol (1-

(hydroxymethyl)cyclooctane)
Weak

α-cleavage (loss of H),

Dehydration (M-18), Prominent

peak at m/z 31 (CH₂OH⁺)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid alcohol

sample like an isomer of 1-Cyclohexyloctan-1-ol.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-

5 seconds.

Process the data similarly to the ¹H spectrum and calibrate using the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two NaCl or

KBr plates to create a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph

(GC-MS) or liquid chromatograph (LC-MS) for separation of isomers prior to analysis.

Ionization: Use Electron Ionization (EI) for GC-MS, which provides detailed fragmentation

patterns. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) are common.

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap

to separate the ions based on their mass-to-charge ratio (m/z).
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

The resulting spectrum plots relative intensity versus m/z.

Visualizations
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Caption: Isomeric relationships of cyclohexyloctanol.
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Caption: Experimental workflow for isomer differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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